7-Bromo-3-iodocinnoline
Description
Contextualization within Modern Heterocyclic Compound Research
Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structures, are fundamental to modern chemical and pharmaceutical research. nih.gov Among these, nitrogen-containing heterocycles like cinnoline (B1195905) (1,2-benzodiazine) are of significant interest. mdpi.cominnovativejournal.in The cinnoline nucleus, an isomer of quinoline (B57606) and phthalazine, is a "privileged scaffold" found in many molecules with diverse pharmacological properties. mdpi.comsioc-journal.cn Research into cinnoline and its derivatives is a dynamic area, driven by the quest for novel compounds with unique biological activities and material properties. sioc-journal.cnijper.org
Significance of Halogenated Scaffolds in Advanced Organic Synthesis
Halogens serve as versatile functional groups in organic synthesis due to their electronic properties and ability to act as leaving groups. nih.gov The introduction of halogen atoms onto a heterocyclic core, creating a halogenated scaffold, is a key strategy for molecular diversification. These halogenated positions act as synthetic handles, enabling the construction of more complex molecules through various cross-coupling reactions. incatt.nl Dihalogenated compounds containing two different halogens are particularly valuable, as the difference in reactivity (e.g., C-I vs. C-Br) allows for site-selective and sequential modifications, providing a controlled and efficient pathway to a wide array of derivatives. nih.govwhiterose.ac.uk
Rationale for Dedicated Academic Investigation of 7-Bromo-3-iodocinnoline
The compound this compound is a prime candidate for academic investigation precisely because it embodies the strategic advantages of a dihalogenated heterocyclic scaffold. It possesses two different halogen atoms at electronically distinct positions on the cinnoline core. The carbon-iodine bond at the C3 position is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond at the C7 position. wikipedia.org This inherent reactivity difference allows for programmed, site-selective functionalization, making this compound a highly versatile building block for constructing complex, polysubstituted cinnoline derivatives.
Overview of Scholarly Research Objectives for the Chemical Compound
The primary research objectives for a compound like this compound would include:
Developing an efficient and scalable synthetic route to the compound.
Systematically investigating its site-selective reactivity in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Utilizing the scaffold to synthesize libraries of novel 3,7-disubstituted cinnoline derivatives.
Evaluating these new derivatives for potential applications in medicinal chemistry (e.g., as enzyme inhibitors or receptor modulators) and materials science (e.g., as organic luminophores or electronic materials). mdpi.comrsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H4BrIN2 |
|---|---|
Molecular Weight |
334.94 g/mol |
IUPAC Name |
7-bromo-3-iodocinnoline |
InChI |
InChI=1S/C8H4BrIN2/c9-6-2-1-5-3-8(10)12-11-7(5)4-6/h1-4H |
InChI Key |
AAOLJKIOTHPWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NN=C(C=C21)I)Br |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 7 Bromo 3 Iodocinnoline
Precursor Synthesis and Purification Strategies for Cinnoline (B1195905) Core
The foundation for the synthesis of 7-bromo-3-iodocinnoline lies in the efficient construction of the parent cinnoline scaffold. A common and historical approach to the cinnoline ring system is the Richter cinnoline synthesis, which involves the cyclization of alkyne compounds to yield 4-hydroxycinnoline-3-carboxylic acid derivatives. These can then be further manipulated to produce the core cinnoline structure. Another robust method involves the cyclization of suitably substituted precursors. For instance, 2-aminobenzonitrile (B23959) can be cyclized to form the cinnoline core.
More contemporary methods often rely on the cyclization of nitro-containing precursors. One such strategy involves the base-mediated cyclization of compounds like 3-amino-4-(2-nitrophenyl)isoxazol-5(2H)-one. In this process, a strong base such as sodium hydride in a solvent like dimethylformamide (DMF) facilitates the ring closure to form the cinnoline ring, with the nitro group's position influencing the final substitution pattern. Yields for these types of cyclizations can be favorable, often ranging from 53% to 80%.
Another pathway to the cinnoline core involves hydrazone intermediates. For example, hydrazones derived from 2-chlorobenzyl ketones can be treated with hydrazine (B178648) hydrate (B1144303) in acetic acid to generate 1,4-dihydrocinnoline (B8695256) complexes. Subsequent deprotonation with a strong base like sodium amide can then yield the aromatic cinnoline.
Purification of the cinnoline core is typically achieved through standard chromatographic techniques, such as column chromatography on silica (B1680970) gel. The choice of eluent is dependent on the polarity of the specific cinnoline derivative. Recrystallization from appropriate solvents is also a common method to obtain highly pure precursor material.
Regioselective Halogenation Approaches for the Cinnoline Scaffold
With the cinnoline core in hand, the next critical phase is the regioselective introduction of bromine and iodine at the C-7 and C-3 positions, respectively. The electron-deficient nature of the cinnoline ring, due to the two adjacent nitrogen atoms, dictates its reactivity towards electrophilic and nucleophilic reagents.
Optimized Protocols for Bromination at C-7 Position
The introduction of a bromine atom at the C-7 position of the cinnoline scaffold can be achieved through electrophilic aromatic substitution. The synthesis of 7-bromocinnolin-4(1H)-one, a related precursor, is accomplished via the cyclization of 1-(2-amino-4-bromophenyl)ethanone (B111471) under acidic conditions, demonstrating that the bromine can be incorporated into the starting material prior to cyclization.
For direct bromination of the pre-formed cinnoline ring, reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid or chloroform (B151607) are commonly employed. The regioselectivity of this reaction can be influenced by the presence of directing groups on the cinnoline ring and the reaction conditions. For instance, the presence of an activating group might be necessary to facilitate electrophilic substitution at the desired position.
Alternatively, modern synthetic methods utilizing sterically hindered metal-amide bases, such as TMP-magnesium and TMP-zinc bases (where TMP = 2,2,6,6-tetramethylpiperidyl), have proven powerful for the regioselective metalation of the cinnoline scaffold. uni-muenchen.dethieme-connect.deuni-muenchen.de This approach allows for the specific deprotonation at a desired position, followed by quenching with an electrophilic bromine source like 1,2-dibromotetrachloroethane (B50365) to furnish the brominated cinnoline with high regioselectivity. uni-muenchen.de
Controlled Methodologies for Iodination at C-3 Position
Iodination at the C-3 position of the cinnoline ring often requires a different strategic approach compared to bromination at C-7. The C-3 position is susceptible to nucleophilic attack in certain cinnoline derivatives. However, for direct iodination, electrophilic methods can also be employed. Reagents like N-iodosuccinimide (NIS) can be used to introduce iodine onto the cinnoline ring. tandfonline.com
Similar to bromination, regioselective metalation offers a precise method for iodination. The use of TMP-bases can facilitate deprotonation at the C-3 position, followed by the introduction of iodine using a suitable electrophilic iodine source. uni-muenchen.de For example, after metalation, quenching the reaction with molecular iodine provides the iodocinnoline. uni-muenchen.de
Sequential vs. Concurrent Halogenation Pathways to this compound
The synthesis of this compound necessitates a carefully planned halogenation sequence. A concurrent halogenation, where both bromine and iodine are introduced in a single step, is generally not feasible due to the difficulty in controlling the regioselectivity for two different halogens simultaneously.
Therefore, a sequential halogenation pathway is the most logical and controllable approach. This would involve the initial synthesis of either 7-bromocinnoline (B592046) or 3-iodocinnoline, followed by the introduction of the second halogen. The order of halogen introduction can be critical and may depend on the deactivating or directing effects of the first halogen on the subsequent halogenation step. For instance, the presence of a bromine atom at C-7 might influence the reactivity and regioselectivity of the subsequent iodination at C-3.
Catalytic Systems and Ligand Architectures for Enhanced Synthesis Efficiency
Modern organic synthesis heavily relies on catalytic systems to enhance efficiency, selectivity, and reaction rates. In the context of synthesizing this compound, transition metal-catalyzed reactions, particularly palladium- and copper-catalyzed cross-coupling reactions, are highly relevant for the functionalization of the cinnoline core. researchgate.net
While direct halogenation is a primary method, the introduction of bromine and iodine can also be achieved through cross-coupling reactions if a suitable precursor, such as a triflate or a boronic ester derivative of cinnoline, is available. For instance, a borylated cinnoline could undergo a palladium-catalyzed reaction with an electrophilic halogen source.
Furthermore, the synthesis of the cinnoline precursors themselves can be enhanced by catalysis. For example, palladium-catalyzed annulation of 2-iodophenyltriazenes with internal alkynes is a method for preparing 3,4-disubstituted cinnolines. researchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes, can significantly influence the outcome of these catalytic reactions. thieme-connect.de
Reaction Kinetics, Mechanistic Insights, and Pathway Elucidation during Synthesis
Understanding the reaction kinetics and mechanistic pathways is crucial for optimizing the synthesis of this compound. The halogenation of cinnoline is generally considered an electrophilic aromatic substitution reaction. The mechanism involves the attack of the electrophilic halogen on the electron-rich positions of the cinnoline ring, proceeding through a charged intermediate (a Wheland intermediate), followed by deprotonation to restore aromaticity.
In the case of metalation-halogenation pathways, the mechanism involves the deprotonation of a C-H bond by a strong, sterically hindered base to form an organometallic intermediate. This intermediate then reacts with an electrophilic halogen source. The regioselectivity of the initial deprotonation is controlled by the kinetic or thermodynamic acidity of the C-H bonds and the directing effects of any existing substituents.
Kinetic studies, such as monitoring the reaction rate versus the concentration of reactants, can help to distinguish between different mechanistic possibilities. Isotopic labeling studies could also be employed to trace the movement of atoms and elucidate bond-breaking and bond-forming steps. Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition state energies and reaction pathways, helping to rationalize the observed regioselectivity.
Advanced Purification and Isolation Methodologies for High Purity this compound
Achieving high purity for a dihalogenated heterocyclic compound like this compound is critical, especially for its potential use in research and development where impurities can significantly affect experimental outcomes. The purification strategy must effectively remove starting materials, reagents, and any side-products formed during the multi-step synthesis.
Primary Purification Techniques:
The primary methods for purifying solid organic compounds are recrystallization and column chromatography.
Recrystallization: This is often the most efficient and scalable method for obtaining highly pure crystalline solids. The choice of solvent is crucial. A suitable solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should remain either soluble or insoluble at all temperatures. Given the likely non-polar to moderately polar nature of this compound, common solvents for recrystallization could include ethanol, isopropanol, ethyl acetate, toluene, or mixtures with heptane (B126788) or water.
Column Chromatography: For separating mixtures that are difficult to resolve by recrystallization, column chromatography is the method of choice. researchgate.netchiroblock.com Automated flash chromatography systems can improve efficiency and reproducibility. chiroblock.com The selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase (eluent) is determined by the polarity of the compound and its impurities.
Purity Assessment:
The purity of the final compound must be rigorously assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard for determining purity levels, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and identify any remaining impurities. chiroblock.com
The following table details the parameters for potential purification and analysis methods.
| Method | Parameter | Details | Purpose & Considerations |
| Recrystallization | Solvent System | Ethanol/Water, Toluene/Heptane, Ethyl Acetate | A good solvent system will maximize the recovery of the pure product while leaving impurities in the mother liquor. The choice depends on the final product's solubility profile. |
| Temperature Gradient | Cooling from boiling point to 0-5 °C | Controlled cooling promotes the formation of well-defined crystals and minimizes the inclusion of impurities. | |
| Column Chromatography | Stationary Phase | Silica Gel (Standard Polarity) or Reversed-Phase (C18) | Standard silica is suitable for separating compounds of varying polarity. Reversed-phase may be useful if the product is moderately polar and impurities are non-polar. chiroblock.com |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (for normal phase)Acetonitrile/Water gradient (for reversed-phase) | The eluent composition is optimized to achieve good separation (resolution) between the desired product and impurities on the column. researchgate.net | |
| Purity Analysis | HPLC | C18 column, UV detection (e.g., at 254 nm) | To quantify the purity of the final compound, typically aiming for >98-99%. |
| ¹H and ¹³C NMR | In a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) | To confirm the chemical structure of this compound and ensure the absence of signals from impurities. | |
| Mass Spectrometry | ESI or EI | To confirm the molecular weight of the compound, further verifying its identity. |
Scalability Considerations for Synthetic Procedures of the Chemical Compound
Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger, industrial scale (kilograms) presents numerous challenges. rsc.orgresearchgate.net For a multi-step synthesis of a complex molecule like this compound, careful process optimization is essential to ensure safety, efficiency, cost-effectiveness, and robustness. gd3services.comresearchgate.net
Key Scalability Challenges:
Reaction Conditions: Reactions that are manageable in the lab, such as those requiring very low temperatures (e.g., -78 °C) or high pressures, can be difficult and expensive to implement on a large scale. gd3services.com
Reagent Stoichiometry and Cost: The cost and availability of starting materials and reagents become significant factors. Using large excesses of reagents, which might be acceptable in the lab to drive a reaction to completion, is often not economically viable at scale. rsc.org
Purification Methods: Chromatographic purification is generally avoided in large-scale production due to high solvent consumption, cost, and time. gd3services.com Developing a robust crystallization procedure is highly preferred. nih.gov
Process Safety: The hazards associated with reagents (e.g., toxic, flammable, or explosive) and reaction conditions (e.g., exothermic reactions) must be carefully managed. researchgate.net For instance, diazotization reactions can be hazardous if not properly controlled. masterorganicchemistry.com
Waste Management: Large-scale synthesis generates significant amounts of waste, which must be handled and disposed of in an environmentally responsible and cost-effective manner.
Strategies for Process Optimization and Scale-Up:
| Consideration | Laboratory-Scale Approach | Scalable Approach | Rationale & Justification |
| Number of Steps | A longer, more convergent route may be acceptable. | Minimize the number of synthetic steps ("atom economy"). rsc.org | Fewer steps lead to higher overall yield, lower cost, and reduced waste. |
| Purification | Frequent use of column chromatography. | Replace chromatography with crystallization, distillation, or extraction. nih.govgd3services.com | Crystallization is more cost-effective and easier to implement for large quantities. |
| Reagents | Use of hazardous or expensive reagents (e.g., some organometallic reagents). | Substitute with safer, cheaper, and more readily available alternatives. Avoid highly toxic reagents. gd3services.com | Improves process safety and reduces raw material costs. |
| Temperature Control | Use of dry ice/acetone baths for very low temperatures. | Design reactions to run at or near ambient temperature, or use reactor systems with efficient cooling. | Avoids the high cost and engineering challenges of cryogenic cooling on an industrial scale. |
| Process Control | Manual addition of reagents. | Implementation of automated process control and continuous flow chemistry. nih.govgoogle.com | Continuous flow reactors offer better control over reaction parameters (temperature, mixing), improve safety, and can lead to higher consistency and yield. nih.govd-nb.info |
| Solvent Choice | Use of halogenated solvents like dichloromethane (B109758) or chloroform. | Replace with "greener" solvents (e.g., ethanol, ethyl acetate, toluene) where possible. acs.org | Reduces environmental impact and addresses regulatory concerns associated with certain halogenated solvents. |
By addressing these considerations during the process development phase, a synthetic route for this compound can be designed that is not only successful in the laboratory but also practical for larger-scale production.
Advanced Spectroscopic and Analytical Methodologies for Structural Confirmation of 7 Bromo 3 Iodocinnoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. For 7-Bromo-3-iodocinnoline, a combination of one- and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals.
The structure of this compound lacks symmetry, meaning each of the four protons and eight carbons in the aromatic system is chemically unique and should produce a distinct signal in the NMR spectra. masterorganicchemistry.com
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0-9.5 ppm). libretexts.org The proton at the C4 position (H-4) is anticipated to be the most downfield-shifted proton due to the deshielding effects of the adjacent pyridazinic nitrogen (N-2) and the electron-withdrawing iodine atom. The remaining three protons on the benzo-fused ring (H-5, H-6, H-8) would exhibit splitting patterns based on their coupling with adjacent protons. H-5 and H-8 would likely appear as doublets, while H-6 would be a triplet or doublet of doublets. pressbooks.pubdocbrown.info
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum would display eight unique signals for the eight carbon atoms of the cinnoline (B1195905) core. savemyexams.com The chemical shifts provide direct information about the electronic environment of each carbon. bhu.ac.in Carbons bonded to electronegative atoms (N, Br, I) are expected at lower field. Specifically, C-3 (bonded to iodine) and C-7 (bonded to bromine) would be significantly influenced by the halogen atoms. The quaternary carbons (C-3, C-4a, C-7, C-8a) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). bhu.ac.in
¹⁵N NMR Spectroscopy : While less common, ¹⁵N NMR spectroscopy could be employed to analyze the two nitrogen atoms. researchgate.net The distinct electronic environments of the pyridazinic nitrogens, N-1 and N-2, would result in two separate signals, providing further confirmation of the cinnoline ring system.
Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound
| Atom | Expected ¹H Chemical Shift (δ, ppm) & Multiplicity | Expected ¹³C Chemical Shift (δ, ppm) | Notes on Structural Assignment |
|---|---|---|---|
| C3 / H3 | N/A | Variable | Quaternary carbon; shift influenced by iodine. |
| C4 / H4 | ~9.0-9.5 (Singlet) | ~145-155 | H-4 is a singlet, highly deshielded by adjacent N2 and iodine. |
| C4a | N/A | ~125-135 | Quaternary carbon at the ring junction. |
| C5 / H5 | ~7.8-8.2 (Doublet) | ~120-130 | Coupled to H-6. |
| C6 / H6 | ~7.5-7.9 (Triplet or dd) | ~130-140 | Coupled to H-5 and H-8. |
| C7 / H7 | N/A | ~115-125 | Quaternary carbon; shift influenced by bromine. |
| C8 / H8 | ~8.0-8.4 (Doublet) | ~130-135 | Coupled to H-6. |
| C8a | N/A | ~140-150 | Quaternary carbon at the ring junction, adjacent to N-1. |
Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei. europeanpharmaceuticalreview.com
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between H-5, H-6, and H-8, confirming the connectivity of the protons on the carbocyclic ring. H-4 would show no COSY correlations, confirming its isolation.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.educolumbia.edu This allows for the unambiguous assignment of the protonated carbons (C-4, C-5, C-6, and C-8) by linking them to their already identified proton signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most critical experiment for elucidating the complete structure, as it shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). sdsu.educolumbia.eduresearchgate.net Key expected correlations that would confirm the substitution pattern include:
H-4 correlating to carbons C-3, C-4a, and C-8a.
H-5 correlating to C-7 and C-8a.
H-8 correlating to C-4a and C-6. These long-range correlations piece together the entire bicyclic framework and confirm the precise locations of the bromo and iodo substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity between protons. A NOESY spectrum could show a correlation between H-8 and H-4, confirming their spatial closeness around the bay region of the cinnoline system.
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) can analyze the compound in its crystalline powder form. This technique is sensitive to the local environment and can distinguish between different crystalline forms (polymorphs), which may exhibit different molecular packing and conformations. Although no specific ssNMR data for this compound is available in the literature, this method remains a valuable tool for characterizing the solid-state structure of crystalline organic compounds.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
HRMS provides an extremely accurate measurement of a molecule's mass, which is used to determine its elemental composition.
Precise Molecular Formula : For this compound, the molecular formula is C₈H₄BrIN₂. HRMS would measure the mass of the molecular ion to a high degree of precision (typically within 5 ppm). This experimental mass can be compared to the calculated theoretical exact mass to unequivocally validate the molecular formula. A crucial diagnostic feature would be the isotopic pattern of the molecular ion. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, which is a clear signature for the presence of a single bromine atom. msu.edu
In addition to providing the molecular weight, mass spectrometry bombards the molecule with energy, causing it to break into smaller, charged fragments. The pattern of these fragments provides valuable structural clues. libretexts.orgyoutube.com The fragmentation of the parent cinnoline molecule is known to proceed via an initial loss of a stable dinitrogen molecule (N₂). thieme-connect.de
Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Ion | Formula | Calculated Exact Mass (m/z) | Notes |
|---|---|---|---|
| [M]⁺ | [C₈H₄⁷⁹BrIN₂]⁺ | 333.8603 | Molecular ion with the lighter bromine isotope. |
| [M+2]⁺ | [C₈H₄⁸¹BrIN₂]⁺ | 335.8582 | Molecular ion with the heavier bromine isotope; expected to have ~97% the intensity of the [M]⁺ peak. |
| [M-N₂]⁺ | [C₈H₄BrI]⁺ | 305.8647 | Loss of stable dinitrogen molecule, a characteristic fragmentation for cinnolines. thieme-connect.de |
| [M-I]⁺ | [C₈H₄BrN₂]⁺ | 206.9585 | Loss of an iodine radical. |
| [M-Br]⁺ | [C₈H₄IN₂]⁺ | 254.9572 | Loss of a bromine radical. |
Single-Crystal X-ray Diffraction (SCXRD) for Definitive Absolute Structure Determination
Single-Crystal X-ray Diffraction stands as the gold standard for molecular structure determination. ub.edufzu.cz This technique provides an unambiguous, three-dimensional map of the electron density within a single crystal. fzu.cz
To perform this analysis, a suitable, high-quality single crystal of this compound must first be grown. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.comoxcryo.com This analysis yields precise atomic coordinates, from which all structural parameters can be determined with very high accuracy, including:
Absolute Connectivity : Confirming the C-Br and C-I bonds at the 7- and 3-positions, respectively.
Bond Lengths and Angles : Providing precise measurements for all bonds and angles in the molecule.
Molecular Geometry : Demonstrating the planarity of the bicyclic cinnoline ring system.
Intermolecular Interactions : Revealing how molecules pack together in the crystal lattice through forces like π-π stacking or halogen bonding.
While SCXRD provides the most definitive structural proof, its application is contingent on the ability to produce diffraction-quality crystals. Currently, there is no publicly available crystal structure for this compound in crystallographic databases.
Vibrational Spectroscopic Methods (e.g., FT-IR, Raman Spectroscopy) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, leading to the excitation of vibrational modes such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of the cinnoline core and its substituents.
Key expected FT-IR absorption bands for this compound include:
Aromatic C-H Stretching: Vibrations associated with the carbon-hydrogen bonds on the aromatic ring are anticipated in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the bicyclic cinnoline ring system are expected to appear in the 1450-1650 cm⁻¹ range. These bands are characteristic of the aromatic and heteroaromatic nature of the core structure.
C-Br Stretching: The presence of the bromine atom at the 7-position is confirmed by a characteristic absorption band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹. researchgate.net
C-I Stretching: The carbon-iodine bond at the 3-position will also give rise to a specific absorption band, generally found at even lower frequencies than the C-Br stretch, usually in the range of 480-520 cm⁻¹.
The compilation of these characteristic peaks provides strong evidence for the presence of the key functional moieties within the this compound structure.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. renishaw.com While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide further confirmation of the aromatic system and the carbon-halogen bonds. libretexts.org
Expected Raman shifts for this compound would corroborate the FT-IR data, with prominent peaks for the aromatic ring vibrations. The symmetric stretching vibrations of the C-Br and C-I bonds, which may be weak in the IR spectrum, can sometimes be more readily observed in the Raman spectrum.
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** | Functional Group Assignment |
| C-H Stretch | 3000 - 3100 | 3000 - 3100 | Aromatic C-H |
| C=C/C=N Stretch | 1450 - 1650 | 1450 - 1650 | Cinnoline Ring System |
| C-Br Stretch | 500 - 600 | 500 - 600 | Carbon-Bromine Bond |
| C-I Stretch | 480 - 520 | 480 - 520 | Carbon-Iodine Bond |
Elemental Analysis (CHNS-O) for Stoichiometric Verification of the Chemical Compound
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), and by difference, oxygen (O), it is possible to confirm that the elemental composition of the sample matches the theoretical values calculated from its proposed molecular formula.
For this compound, with a molecular formula of C₈H₄BrIN₂, the theoretical elemental composition would be calculated as follows:
Molecular Weight: 334.94 g/mol
Carbon (C): (8 * 12.01) / 334.94 * 100% = 28.68%
Hydrogen (H): (4 * 1.01) / 334.94 * 100% = 1.20%
Nitrogen (N): (2 * 14.01) / 334.94 * 100% = 8.37%
Bromine (Br): 79.90 / 334.94 * 100% = 23.85%
Iodine (I): 126.90 / 334.94 * 100% = 37.89%
Experimental results from a CHN analyzer for a pure sample of this compound should closely align with these theoretical values, typically within a margin of ±0.4%. This close correlation provides strong evidence for the correct stoichiometric composition of the synthesized compound.
**Table 2: Theoretical vs. Expected Experimental Elemental Analysis Data for this compound (C₈H₄BrIN₂) **
| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |
| Carbon (C) | 28.68 | 28.48 - 28.88 |
| Hydrogen (H) | 1.20 | 1.00 - 1.40 |
| Nitrogen (N) | 8.37 | 8.17 - 8.57 |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isomeric Separation
Chromatographic methods are indispensable for assessing the purity of a chemical compound and for separating it from any isomers, starting materials, or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. sigmaaldrich.com In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a non-polar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
A pure sample of this compound will ideally show a single, sharp, and symmetrical peak in the chromatogram. The presence of additional peaks would indicate impurities. By integrating the area under each peak, the relative percentage of each component can be determined, providing a quantitative measure of the compound's purity. For method development, a gradient elution with a mobile phase system such as water and acetonitrile, both with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape, would be a logical starting point.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for both purity assessment and structural confirmation, particularly for volatile compounds. nih.gov While the volatility of this compound may be a consideration, with an appropriate high-temperature column and injection parameters, GC-MS analysis is feasible.
The gas chromatogram will provide information on the purity of the sample, similar to HPLC. The mass spectrometer then fragments the eluted compound and provides a mass spectrum, which is a fingerprint of the molecule. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. Furthermore, the isotopic pattern of the molecular ion peak would be characteristic of a compound containing one bromine atom and one iodine atom.
GC-MS is also particularly adept at separating and identifying isomers. nih.gov Any constitutional isomers of this compound that may have formed during synthesis would likely have different retention times in the GC column, allowing for their detection and quantification.
Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound
| Technique | Parameter | Illustrative Condition |
| HPLC | Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| GC-MS | Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Theoretical and Computational Investigations of 7 Bromo 3 Iodocinnoline
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are pivotal in elucidating the electronic structure and molecular geometry of novel compounds like 7-Bromo-3-iodocinnoline. These computational methods provide insights into the molecule's stability, reactivity, and electronic properties, which are crucial for understanding its chemical behavior.
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are key to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small gap implies that the molecule is more reactive. semanticscholar.org
For this compound, the HOMO-LUMO gap would influence its susceptibility to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is distributed over the more electron-rich parts of a molecule, while the LUMO is localized on the electron-deficient regions.
Natural Bond Orbital (NBO) analysis is another powerful tool used to study bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edufaccts.de NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edufaccts.de This method allows for the investigation of charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by second-order perturbation theory, can reveal important details about hyperconjugation and resonance effects that contribute to the molecule's stability. For this compound, NBO analysis would provide a detailed picture of the charge distribution and the nature of the chemical bonds, including the C-Br and C-I bonds, and the electronic structure of the cinnoline (B1195905) ring.
Table 1: Hypothetical HOMO-LUMO Energy Values and Related Parameters for this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from molecular orbital analysis.
Prediction of Reactivity Profiles and Plausible Reaction Pathways
Computational chemistry offers powerful tools to predict how a molecule will react and the likely mechanisms of its transformations.
The reactivity of the this compound core can be predicted by mapping the electrostatic potential (MEP) onto the molecule's electron density surface. The MEP is a visual representation of the charge distribution, where red regions indicate areas of high electron density (negative potential) and are prone to electrophilic attack, while blue regions signify low electron density (positive potential) and are susceptible to nucleophilic attack.
For this compound, the nitrogen atoms in the cinnoline ring are expected to be electron-rich and thus potential sites for electrophilic attack. Conversely, the carbon atoms, particularly those bonded to the electronegative bromine and iodine atoms, are likely to be electron-deficient and serve as sites for nucleophilic attack. The precise locations of these reactive sites would be determined by detailed computational modeling.
To understand the feasibility and kinetics of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. Transition state calculations are computationally intensive but provide invaluable information about the activation energy of a reaction. A lower activation energy implies a faster reaction rate.
For this compound, transition state calculations could be used to explore various potential reactions, such as nucleophilic substitution of the bromine or iodine atoms, or metal-catalyzed cross-coupling reactions at these positions. By modeling the geometry and energy of the transition states for these proposed transformations, one can predict which reactions are more likely to occur and under what conditions. These calculations are crucial for designing synthetic routes to new derivatives of this compound.
Conformational Analysis and Potential Energy Surface Exploration of the Chemical Compound
The three-dimensional structure of a molecule is not static but can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is achieved by exploring the potential energy surface (PES) of the molecule, which is a mathematical function that relates the molecule's energy to its geometry.
For this compound, the primary conformational flexibility would arise from any potential non-planarity of the cinnoline ring system, although it is expected to be largely planar. The exploration of the PES would involve systematically changing key dihedral angles and calculating the energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states between them. This analysis provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature.
Computational Spectroscopic Prediction and Correlation with Experimental Data
A detailed analysis in this area would typically involve using computational methods to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra) and comparing them with experimentally obtained spectra to validate the computational model. No published studies were found that perform these calculations or correlations for this compound.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Quantitative Structure-Property Relationship (QSPR) Methodologies for Intrinsic Chemical Attributes
QSPR studies establish a mathematical relationship between the chemical structure of a molecule and its properties. These models are used to predict the properties of new compounds. A search for QSPR studies specifically focused on this compound did not yield any results, indicating that such predictive models have not been developed or published for this compound.
Reactivity and Derivatization Strategies of 7 Bromo 3 Iodocinnoline
Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
The presence of two different halogens, iodine at the C3 position and bromine at the C7 position, on the cinnoline (B1195905) core of 7-Bromo-3-iodocinnoline is a synthetic chemist's playground for selective functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition to low-valent transition metals compared to the carbon-bromine bond. This difference in reactivity allows for sequential and site-selective cross-coupling reactions, a powerful tool for building molecular complexity. whiterose.ac.uk
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck, Stille)
Palladium catalysis is a dominant force in carbon-carbon and carbon-heteroatom bond formation. lumenlearning.com For this compound, the higher reactivity of the C-I bond typically allows for selective coupling at the C3 position under carefully controlled conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. ucsd.edu It is anticipated that the reaction of this compound with an aryl or vinyl boronic acid or ester would proceed selectively at the C3 position. Subsequent coupling at the C7 position would require more forcing conditions.
Illustrative Suzuki-Miyaura Reaction Conditions
| Parameter | C3-Selective Coupling | C7-Selective Coupling (after C3 functionalization) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂, SPhos |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, t-BuOK |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, DMF |
| Temperature | Room Temperature to 80 °C | 80 °C to 120 °C |
Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.gov Similar to the Suzuki-Miyaura reaction, selective coupling at the C3-iodo position is expected. Indeed, the Sonogashira reaction of 3-iodo-cinnoline derivatives has been reported to proceed efficiently. researchgate.net
Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene. beilstein-journals.org The C3-iodo bond of this compound would be the preferred site for the initial Heck coupling.
Stille Reaction: The Stille reaction utilizes organotin reagents for cross-coupling. nih.gov The reactivity trend generally follows the order I > Br, making the C3 position the primary site for initial functionalization. synhet.com
Copper-Mediated Coupling Reactions (e.g., Ullmann, Chan-Lam)
Copper-catalyzed reactions offer a valuable alternative and sometimes complementary reactivity to palladium-catalyzed transformations. mdpi.com
Ullmann Coupling: The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides. baranlab.org Modern variations often use catalytic amounts of copper and can be used to form C-C, C-N, C-O, and C-S bonds. For this compound, selective Ullmann-type couplings at the more reactive C3-iodo position are feasible.
Chan-Lam Coupling: The Chan-Lam coupling is a powerful method for forming C-N and C-O bonds using boronic acids as coupling partners. uomus.edu.iqsioc-journal.cn This reaction is typically performed under mild conditions and is tolerant of various functional groups. It is expected that N- or O-nucleophiles could be selectively introduced at the C3 position of this compound using Chan-Lam conditions.
Representative Copper-Mediated Coupling Conditions
| Reaction | Catalyst | Ligand (optional) | Base | Solvent | Temperature |
|---|---|---|---|---|---|
| Ullmann (C-N) | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF, Toluene | 100-140 °C |
| Chan-Lam (C-O) | Cu(OAc)₂ | Pyridine | Et₃N | CH₂Cl₂ | Room Temp - 50 °C |
Nickel and Other Earth-Abundant Metal Catalyzed Transformations
In recent years, there has been a significant push towards the use of more earth-abundant and cost-effective metals like nickel and iron for cross-coupling reactions. researchgate.net Nickel catalysts, in particular, have shown great promise in coupling reactions involving aryl halides. nih.govscielo.br It is conceivable that nickel-based catalytic systems could be developed for the selective functionalization of this compound, potentially offering different reactivity profiles compared to palladium.
Nucleophilic Aromatic Substitution (SNAr) on the Cinnoline Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto electron-deficient aromatic rings. thepharmajournal.comwikipedia.org The cinnoline ring, being a diazine, is inherently electron-deficient, making it susceptible to SNAr reactions, especially when further activated by electron-withdrawing groups or at positions activated by the nitrogen atoms. uomus.edu.iq
In this compound, the halogen atoms themselves act as leaving groups. The rate of SNAr generally follows the order F > Cl > Br > I, which is opposite to the trend in cross-coupling reactions. wikipedia.org However, the position of the halogen relative to the ring nitrogens is also a critical factor. The C3 position is adjacent to the N2 nitrogen, which would stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack. This electronic activation, combined with the nature of the leaving group, will determine the site of substitution. It is plausible that strong nucleophiles could displace the bromide at C7 or the iodide at C3, with the outcome depending on the specific nucleophile and reaction conditions.
Directed ortho-Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgarkat-usa.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgresearchgate.net
In the context of this compound, the nitrogen atoms of the cinnoline ring itself can act as directing groups. Recent studies have shown that the cinnoline scaffold can be regioselectively metalated. For instance, the use of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide) has enabled selective functionalization at the C8 position of the cinnoline skeleton. rsc.org This suggests that this compound could potentially be deprotonated at the C8 position, ortho to the N1 nitrogen, allowing for the introduction of an electrophile at this site. This strategy would provide access to tri-substituted cinnoline derivatives that would be difficult to obtain through other means. The presence of the halogen atoms could also influence the regioselectivity of the metalation.
Table of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate |
| SPhos |
| Potassium phosphate |
| Potassium tert-butoxide |
| Tetrakis(triphenylphosphine)palladium(0) |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |
| Potassium carbonate |
| Cesium carbonate |
| Copper(I) iodide |
| 1,10-Phenanthroline |
| Copper(II) acetate |
| Triethylamine |
Functionalization of the Cinnoline Nitrogen Atoms and Nitrogen-Containing Heterocyclic Systems
The nitrogen atoms within the cinnoline ring system are key sites for derivatization, influencing the electronic properties, solubility, and biological interactions of the resulting molecules. The two nitrogens, located at positions 1 and 2, exhibit distinct reactivity profiles.
N-Alkylation and Quaternization: The N-alkylation of cinnolines, typically with alkyl halides like methyl iodide, predominantly occurs at the N2 position to form the corresponding 2-alkylcinnolinium salt. This selectivity is attributed to the electronic distribution within the heterocyclic ring. This quaternization introduces a permanent positive charge, which can be useful for modulating physicochemical properties such as solubility or for engaging in specific ionic interactions with biological targets.
N-Oxidation: Oxidation of the cinnoline nitrogen atoms provides another route to functionalization, yielding cinnoline N-oxides. The reaction of cinnoline with oxidizing agents can produce a mixture of cinnoline 1-oxide and cinnoline 2-oxide. Fungi such as Cunninghamella elegans and Aspergillus niger have been shown to oxidize cinnoline to a mixture of both N-oxides. gelest.com The formation of N-oxides alters the electronic nature of the ring, potentially influencing the regioselectivity of subsequent substitution reactions and providing a handle for further transformations. For instance, the presence of substituents on the cinnoline ring, such as a chloro group at C4, has been shown to influence the ratio of N1 versus N2 oxidation products. libretexts.orgnih.gov While specific studies on this compound are not prevalent, the general principles of N-functionalization on the cinnoline core are expected to apply, allowing for the generation of novel cationic species and N-oxide derivatives.
Chemo- and Regioselective Transformations of the Halogen Moieties within this compound
The presence of two different halogen atoms at distinct positions on the cinnoline scaffold is the most significant feature of this compound, enabling highly selective and sequential functionalization. The well-established differences in the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions form the basis of this selectivity. The general order of reactivity for aryl halides is I > Br > Cl > F. nrochemistry.com This hierarchy allows for the selective reaction at the more labile C3-iodo bond while leaving the C7-bromo bond intact for a subsequent, different coupling reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Suzuki-Miyaura coupling reactions are powerful tools for forming new carbon-carbon bonds. nrochemistry.comorganic-chemistry.org Due to the higher reactivity of the C-I bond compared to the C-Br bond, this compound can be expected to undergo selective cross-coupling at the C3 position under carefully controlled conditions.
Sonogashira Coupling: This reaction would selectively couple a terminal alkyne at the C3 position, installing an alkynyl moiety. The resulting 7-bromo-3-alkynylcinnoline is then available for a second coupling reaction at the C7 position. nrochemistry.commdpi.com
Suzuki-Miyaura Coupling: Similarly, an aryl or heteroaryl boronic acid can be selectively introduced at the C3 position, yielding a 7-bromo-3-arylcinnoline intermediate, which can be further diversified at C7. organic-chemistry.orgnih.gov
This stepwise approach allows for the controlled and directional introduction of different substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
The table below outlines the expected chemo- and regioselective transformations.
| Reaction Type | Position | Reagent | Catalyst/Conditions | Expected Intermediate Product |
| Sonogashira Coupling | C3 | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI, Base | 7-Bromo-3-(alkynyl)cinnoline |
| Suzuki-Miyaura Coupling | C3 | Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Base | 7-Bromo-3-(aryl/heteroaryl)cinnoline |
| Buchwald-Hartwig Amination | C3 | Amine (R₂NH) | Pd Catalyst, Ligand, Base | 7-Bromo-3-(amino)cinnoline |
| Sonogashira Coupling | C7 | Terminal Alkyne (R'-C≡CH) | Pd(PPh₃)₂Cl₂/CuI, Base (harsher conditions) | 3-Substituted-7-(alkynyl)cinnoline |
| Suzuki-Miyaura Coupling | C7 | Boronic Acid (R'-B(OH)₂) | Pd(PPh₃)₄, Base (harsher conditions) | 3-Substituted-7-(aryl/heteroaryl)cinnoline |
Development of Diverse Chemical Libraries Based on the this compound Scaffold
A chemical library is a collection of diverse molecules used in high-throughput screening to identify lead compounds in drug discovery. The this compound scaffold is an exceptional starting point for generating such libraries due to its capacity for controlled, three-dimensional diversification. The orthogonal reactivity of the C3-iodo, C7-bromo, and N-atom positions allows for a combinatorial approach to synthesis.
A diversification strategy can be envisioned where a common intermediate, generated by a selective reaction at the most reactive C3-I position, is subsequently reacted with a variety of building blocks at the C7-Br position. A third point of diversification can be introduced through N-functionalization.
For example, a library could be constructed as follows:
Step 1 (C3-Functionalization): React this compound with a set of 10 different terminal alkynes via Sonogashira coupling to produce a family of 10 distinct 7-bromo-3-alkynylcinnolines.
Step 2 (C7-Functionalization): Each of the 10 intermediates from Step 1 is then subjected to Suzuki-Miyaura coupling with a library of 20 different boronic acids. This step would generate 10 x 20 = 200 unique di-substituted cinnoline derivatives.
Step 3 (N-Functionalization): A subset of these 200 compounds could be further modified via N-alkylation or N-oxidation to introduce another layer of diversity, altering properties like solubility and basicity.
This systematic approach enables the rapid exploration of a vast chemical space around the privileged cinnoline core, significantly enhancing the probability of discovering molecules with desired biological activities. The cinnoline scaffold itself is found in compounds with a wide range of properties, including anticancer, anti-inflammatory, and antimicrobial activities, making libraries based on this core particularly valuable. nrochemistry.comnih.gov
The table below illustrates a potential diversification scheme for a chemical library.
| Scaffold | Diversification Point 1 (C3-I) | Diversification Point 2 (C7-Br) | Diversification Point 3 (N-atoms) |
| This compound | Sonogashira Coupling (Set A of Alkynes) | Suzuki-Miyaura Coupling (Set B of Boronic Acids) | N-Alkylation (Set D of Alkyl Halides) |
| Suzuki-Miyaura Coupling (Set C of Boronic Acids) | Buchwald-Hartwig Amination (Set E of Amines) | N-Oxidation | |
| Buchwald-Hartwig Amination (Set F of Amines) | Heck Coupling (Set G of Alkenes) | - |
Potential Applications of 7 Bromo 3 Iodocinnoline As a Synthetic Intermediate or Scaffold
Building Block for the Construction of Complex Heterocyclic Systems
The presence of two different halogen atoms at the 3- and 7-positions of the cinnoline (B1195905) core makes 7-Bromo-3-iodocinnoline an ideal substrate for sequential and site-selective cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond under palladium-catalyzed conditions allows for a programmed introduction of different substituents. This hierarchical reactivity is crucial for the efficient synthesis of polysubstituted cinnoline derivatives, which are often challenging to prepare via other synthetic routes.
For instance, a Suzuki-Miyaura coupling could be performed selectively at the 3-position, leaving the bromo group intact for a subsequent Sonogashira, Heck, or Buchwald-Hartwig amination reaction. This stepwise approach provides access to a vast chemical space of complex heterocyclic systems with precisely controlled substitution patterns. The resulting molecules are of significant interest in medicinal chemistry, where the nature and position of substituents are critical for biological activity.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step 1 (Reaction at C-3, Iodo position) | Intermediate | Step 2 (Reaction at C-7, Bromo position) | Final Product Class |
|---|---|---|---|
| Suzuki Coupling (Ar1-B(OH)2) | 7-Bromo-3-aryl-cinnoline | Sonogashira Coupling (R-C≡CH) | 3-Aryl-7-alkynyl-cinnoline |
| Sonogashira Coupling (R1-C≡CH) | 7-Bromo-3-alkynyl-cinnoline | Buchwald-Hartwig Amination (R2R3NH) | 7-Amino-3-alkynyl-cinnoline |
| Heck Coupling (Alkene) | 7-Bromo-3-alkenyl-cinnoline | Suzuki Coupling (Ar2-B(OH)2) | 7-Aryl-3-alkenyl-cinnoline |
| Stille Coupling (R-SnBu3) | 7-Bromo-3-substituted-cinnoline | Heck Coupling (Alkene) | 7-Alkenyl-3-substituted-cinnoline |
Precursor for Advanced Organic Materials (e.g., Organic Electronics, Photofunctional Materials, Polymer Science)
The extended π-system of the cinnoline core, which can be further modulated by the introduction of various functional groups via the bromo and iodo handles, makes this compound an attractive precursor for advanced organic materials. The incorporation of electron-donating and electron-accepting moieties through cross-coupling reactions can lead to the formation of "push-pull" systems with tailored electronic and photophysical properties.
In the field of organic electronics , derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for optimizing charge injection, transport, and harvesting in these devices.
For photofunctional materials , the inherent fluorescence of some cinnoline derivatives can be enhanced or shifted by the attachment of chromophoric units. This could lead to the development of novel fluorescent probes, sensors, and imaging agents.
In polymer science , this compound could be used as a monomer in polymerization reactions. For example, polycondensation reactions utilizing the two halogenated sites could lead to the formation of novel conjugated polymers with interesting electronic and optical properties.
Table 2: Potential Functionalization of this compound for Materials Applications
| Application Area | Functionalization Strategy | Potential Properties |
|---|---|---|
| Organic Electronics | Attachment of electron-donating and -accepting groups | Tunable HOMO/LUMO levels, improved charge transport |
| Photofunctional Materials | Introduction of fluorophores or chromophores | Enhanced fluorescence, solvatochromism |
| Polymer Science | Use as a dihalo-monomer in polymerization | Conjugated polymers with novel optoelectronic properties |
Role in the Design and Synthesis of Novel Ligands for Catalytic Applications
Nitrogen-containing heterocycles are widely used as ligands in transition metal catalysis. The cinnoline scaffold, with its two nitrogen atoms, can act as a bidentate or monodentate ligand, depending on the reaction conditions and the metal center. This compound provides a platform for the synthesis of more complex and sterically demanding ligands.
By replacing the halogen atoms with phosphorus-containing groups, such as phosphines, novel P,N-ligands can be synthesized. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents on the phosphorus atom and the cinnoline ring. Such tailored ligands could find applications in a variety of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation, potentially offering improved activity, selectivity, and catalyst stability. The rigid backbone of the cinnoline core can also impart specific geometric constraints on the metal center, which can be beneficial for stereoselective catalysis.
Utilization as a Probe Molecule for Mechanistic Studies in Organic Chemistry
The well-defined and differentially reactive sites of this compound make it a potential probe molecule for investigating reaction mechanisms. For instance, in the study of C-H activation or novel cross-coupling methodologies, the presence of two distinct halogen atoms allows for competitive reactivity studies. By analyzing the product distribution and reaction kinetics, valuable insights into the factors governing catalyst selectivity and reactivity can be obtained.
Furthermore, isotopic labeling at specific positions on the cinnoline ring, in conjunction with the halogen handles, could provide a powerful tool for tracing reaction pathways and identifying key intermediates in complex catalytic cycles.
Integration into Supramolecular Architectures and Self-Assembly Processes
The formation of well-ordered supramolecular structures through non-covalent interactions is a rapidly growing area of chemistry. Halogen bonding, a directional interaction between a halogen atom (Lewis acid) and a Lewis base, has emerged as a powerful tool for directing the self-assembly of molecules.
This compound possesses two potential halogen bond donors (iodine and bromine) and two nitrogen atoms that can act as halogen bond acceptors. This combination of functionalities suggests that this molecule could participate in the formation of a variety of supramolecular architectures, such as one-dimensional chains, two-dimensional networks, or discrete molecular assemblies. The strength and directionality of the halogen bonds can be influenced by the nature of the solvent and the presence of other interacting molecules, offering a degree of control over the self-assembly process. The resulting supramolecular structures could have interesting properties and potential applications in areas such as crystal engineering, materials science, and molecular recognition.
Future Research Directions and Unexplored Avenues for 7 Bromo 3 Iodocinnoline
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic routes to 7-Bromo-3-iodocinnoline and its derivatives is a paramount objective for future research. While classical methods for cinnoline (B1195905) synthesis exist, they often rely on harsh reaction conditions or hazardous reagents. researchgate.netijper.org Future efforts should be directed towards the adoption of green chemistry principles.
One promising avenue is the implementation of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to accelerate reaction times, improve yields, and enhance the purity of cinnoline derivatives. researchgate.net The development of a one-pot microwave-assisted synthesis for this compound could significantly improve its accessibility. Furthermore, the exploration of transition-metal-free synthetic strategies, such as intramolecular redox cyclization reactions, could offer a more sustainable alternative to traditional metal-catalyzed processes. nih.gov The potential for flow-based synthesis should also be investigated, as continuous flow reactors can offer superior control over reaction parameters and facilitate safer handling of reactive intermediates.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times, higher yields, increased purity | Development of a one-pot synthesis protocol. |
| Transition-Metal-Free Synthesis | Avoidance of toxic and expensive metal catalysts | Investigation of intramolecular redox cyclization pathways. |
| Continuous Flow Chemistry | Enhanced safety, improved process control, scalability | Design and optimization of a continuous flow synthesis of this compound. |
Development of Asymmetric Synthetic Methodologies for Chiral Derivatives
The introduction of chirality into the cinnoline scaffold could unlock a vast new area of chemical space with potential applications in medicinal chemistry and asymmetric catalysis. researchgate.netmdpi.com Future research should focus on the development of asymmetric synthetic methods to produce chiral derivatives of this compound.
Drawing inspiration from the well-established field of asymmetric quinoline (B57606) synthesis, several strategies could be adapted. researchgate.net The use of chiral ligands in transition-metal-catalyzed reactions is a powerful tool for inducing enantioselectivity. researchgate.net The development of novel chiral N,N-type or P,N-type ligands specifically designed for the cinnoline core could lead to highly enantioselective transformations. Furthermore, the burgeoning field of organocatalysis offers a metal-free alternative for the synthesis of chiral heterocycles. rsc.org The application of chiral Brønsted acids or chiral amines as catalysts in reactions involving this compound precursors could provide access to a diverse range of enantiomerically enriched products.
Investigation of Photoinduced and Electrocatalytic Reactivity
The rich electronic properties of the cinnoline nucleus, coupled with the presence of heavy halogen atoms, suggest that this compound may exhibit interesting photochemical and electrochemical behavior. nih.gov A key future direction is the systematic investigation of its photoinduced and electrocatalytic reactivity.
The application of photoredox catalysis, a powerful tool in modern organic synthesis, to this compound is a particularly exciting prospect. rsc.orgyoutube.com The compound itself, or its derivatives, could potentially act as a photosensitizer or participate in photoinduced electron transfer processes, enabling novel C-H functionalization or cross-coupling reactions. researchgate.net The photochemical C-H hydroxyalkylation of quinolines provides a blueprint for exploring similar transformations with this compound under visible light irradiation. nih.gov
In the realm of electrochemistry, the selective functionalization of the C-Br and C-I bonds through electrocatalytic methods warrants investigation. acs.org The differing reduction potentials of the two halogen atoms could allow for regioselective transformations, providing a powerful tool for the controlled synthesis of complex molecules. nih.govnih.gov
Advanced Material Science Integration and Property Tuning
The unique electronic and photophysical properties of functionalized cinnolines make them attractive candidates for applications in material science. rsc.orgresearchgate.net Future research should explore the integration of this compound into advanced materials and investigate how its properties can be tuned through chemical modification.
The development of cinnoline-containing polymers is a promising area. Poly(arylene ethynylene)s incorporating a cinnoline core have been shown to exhibit fluorescence quenching in the presence of metal ions, suggesting potential applications as chemical sensors. researchgate.net The bromo and iodo functionalities on this compound could serve as handles for polymerization reactions, leading to novel materials with tailored electronic and optical properties. The synthesis of functionalized polyanilines through modification reactions offers a parallel strategy for creating new conductive polymers. scielo.br
Furthermore, the potential for aggregation-induced emission (AIE) in derivatives of this compound should be explored. rsc.org AIE-active materials have significant applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging.
| Material Application | Key Properties to Investigate | Potential Research Approach |
| Chemical Sensors | Fluorescence quenching, selective ion binding | Synthesis of cinnoline-containing polymers and evaluation of their sensing capabilities. |
| Organic Electronics | Conductivity, charge transport | Incorporation of this compound into conjugated polymer backbones. |
| Bio-imaging | Aggregation-induced emission (AIE), cell permeability | Design and synthesis of AIE-active derivatives and their evaluation in cellular environments. |
Synergistic Computational and Experimental Approaches for Reaction Discovery
To accelerate the exploration of the chemical reactivity and potential applications of this compound, a synergistic approach combining computational and experimental methods is essential. nih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govrsc.orgresearchgate.netresearchgate.net
Computational studies can be employed to predict the regioselectivity of various reactions, guiding the design of synthetic experiments. doaj.orgtdl.org For instance, DFT calculations can help to elucidate the relative reactivity of the C-Br and C-I bonds in different chemical environments, enabling the development of selective functionalization strategies. Furthermore, computational modeling can be used to predict the photophysical properties of novel materials derived from this compound, aiding in the design of materials with specific optical and electronic characteristics. nih.gov The integration of machine learning techniques could further enhance the predictive power of these computational models, enabling the rapid screening of virtual compound libraries for desired properties. doaj.org
Q & A
Q. How can researchers ensure compliance with ethical guidelines when studying halogenated compounds in environmental toxicity assays?
- Methodology : Follow OECD Test Guidelines (e.g., TG 201 for algal toxicity) and institutional IBC protocols. Include negative controls and validate LC₅₀ values with triplicate experiments. Disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
